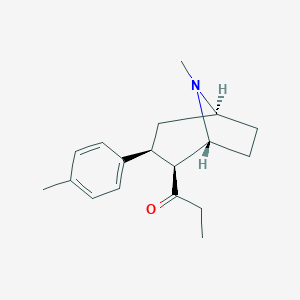
2-Propanoyl-3-(4-tolyl)tropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanoyl-3-(4-tolyl)tropane, commonly known as WF-23, is a tropane derivative that has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. This compound is a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of DAT leads to an increase in dopamine concentration in the synapse, which can have a range of effects on the brain and behavior.
Mécanisme D'action
WF-23 acts as a potent inhibitor of the dopamine transporter (2-Propanoyl-3-(4-tolyl)tropane), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting 2-Propanoyl-3-(4-tolyl)tropane, WF-23 increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors and a range of downstream effects on the brain and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of WF-23 are primarily mediated by its inhibition of 2-Propanoyl-3-(4-tolyl)tropane and subsequent increase in dopamine concentration in the synapse. This increase in dopamine can have a range of effects on the brain, including increased motivation, improved attention, and reduced anxiety. Additionally, WF-23 has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of WF-23 as a tool compound for research is its high potency and selectivity for 2-Propanoyl-3-(4-tolyl)tropane inhibition. This allows for precise manipulation of dopamine levels in the brain, which can be useful for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of WF-23 is its relatively short half-life, which can make it difficult to maintain stable dopamine levels over extended periods of time.
Orientations Futures
There are several potential future directions for research on WF-23. One area of interest is its potential as a treatment for addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the biochemical and physiological effects of WF-23, particularly with regard to its effects on other neurotransmitter systems. Finally, the development of longer-acting derivatives of WF-23 may be useful for maintaining stable dopamine levels over extended periods of time, which could have important implications for the treatment of Parkinson's disease and other neurological disorders.
Méthodes De Synthèse
The synthesis of WF-23 involves several steps, starting with the condensation of 4-tolylacetonitrile and 3-methoxy-4-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride, followed by acylation with propanoyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure WF-23.
Applications De Recherche Scientifique
WF-23 has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. The compound has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. Additionally, WF-23 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
Propriétés
Numéro CAS |
152783-29-4 |
|---|---|
Nom du produit |
2-Propanoyl-3-(4-tolyl)tropane |
Formule moléculaire |
C22H45N7O9 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]propan-1-one |
InChI |
InChI=1S/C18H25NO/c1-4-17(20)18-15(13-7-5-12(2)6-8-13)11-14-9-10-16(18)19(14)3/h5-8,14-16,18H,4,9-11H2,1-3H3/t14-,15+,16+,18-/m0/s1 |
Clé InChI |
PZEAJTAVRYLBTK-LHHMISFZSA-N |
SMILES isomérique |
CCC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1C3=CC=C(C=C3)C |
SMILES |
CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C |
SMILES canonique |
CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C |
Synonymes |
2-propanoyl-3-(4-toluyl)tropane 2-propanoyl-3-(4-tolyl)tropane 2-PTT 2beta-propanoyl-3beta-(4-tolyl)tropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




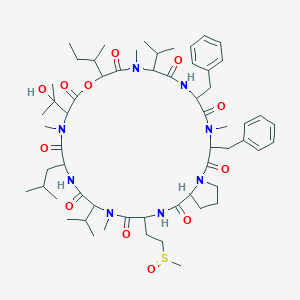
![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)
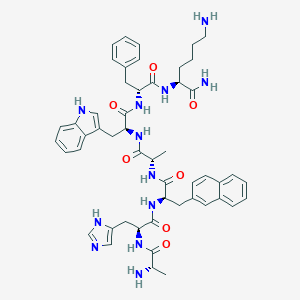
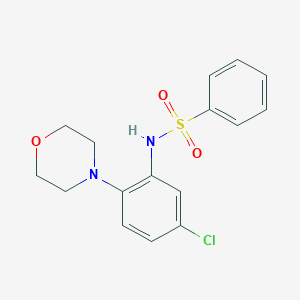
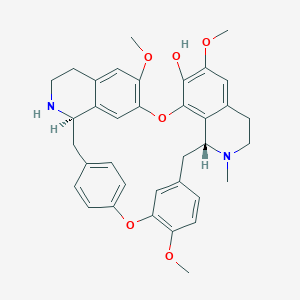

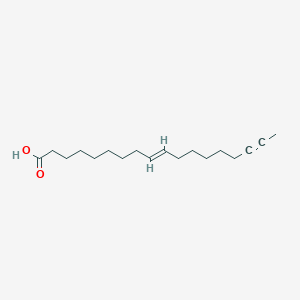

![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)



![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)